2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted with a cyclohexylsulfanyl group at position 6 and an N-(4-methylphenyl)acetamide moiety at position 2. Though direct synthesis data for this compound is unavailable, analogous triazolo-pyridazine derivatives are synthesized via cyclocondensation or coupling reactions, as seen in related studies .
Properties
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-14-7-9-15(10-8-14)21-18(26)13-24-20(27)25-17(22-24)11-12-19(23-25)28-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJMQKDWJKWFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Cyclohexylsulfanyl Group: This can be achieved through nucleophilic substitution reactions where a cyclohexylthiol is reacted with a suitable leaving group on the triazolo-pyridazine core.
Attachment of the 4-Methylphenylacetamide Moiety: This step usually involves amide bond formation, which can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling up the reactions: Ensuring that the reactions are efficient and scalable.
Purification processes: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolo-pyridazine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant given the enzyme's role in inflammatory processes. The ability to inhibit 5-LOX could lead to the development of new treatments for conditions such as asthma and arthritis .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary research indicates that derivatives of triazole compounds exhibit cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies .
Screening Libraries
The compound is included in several screening libraries used for drug discovery. Its unique structure allows researchers to explore its interactions with biological targets systematically. This makes it a valuable candidate for further optimization and testing against various diseases .
Structure-Activity Relationship Studies
Due to its complex structure, 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide serves as an excellent subject for structure-activity relationship (SAR) studies. By modifying different parts of the molecule, researchers can identify which structural elements contribute most significantly to its biological activity. This information is vital for the rational design of more potent derivatives.
Case Studies and Research Findings
A number of studies have documented the synthesis and biological evaluation of similar compounds:
| Study | Findings |
|---|---|
| Research on Triazole Derivatives | Investigated the anti-inflammatory effects and potential as 5-LOX inhibitors. |
| Anticancer Activity Studies | Reported cytotoxic effects on human cancer cell lines with mechanisms involving apoptosis induction. |
| Drug Discovery Applications | Highlighted the inclusion of this compound in drug screening libraries for further pharmacological exploration. |
Mechanism of Action
The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to produce therapeutic effects.
Pathways: Interference with cellular signaling pathways to inhibit disease progression.
Comparison with Similar Compounds
Core Heterocycle Modifications
Triazolo[4,3-b]pyridazine Derivatives
- AG01AQFE () : Contains a 4-methoxyphenyl group and an ethanamine side chain. The methoxy group increases polarity compared to the cyclohexylsulfanyl in the target compound, which may reduce blood-brain barrier penetration .
- Compound 12 (): Features a triazolo[4,3-a]pyrazine core with a phenoxyacetamide substituent. The pyrazine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the pyridazine core in the target compound .
Other Heterocycles
Substituent Effects
Physicochemical and Toxicological Profiles
Biological Activity
The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide is a member of the triazolopyridazine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its cytotoxic effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C21H25N5O2S
- Molecular Weight : 411.52 g/mol
- IUPAC Name : this compound
- CAS Number : [1040652-92-3]
The structure includes a cyclohexylsulfanyl group and a triazolopyridazine core which contribute to its pharmacological properties.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 | 1.06 ± 0.16 | |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 | |
| LO2 (Normal Hepatocytes) | ND |
These results indicate that the compound exhibits significant cytotoxicity against A549 and MCF-7 cell lines, which are commonly used in cancer research.
The compound's mechanism appears to involve inhibition of the c-Met kinase pathway, which is crucial in various cancers. The IC50 value for c-Met inhibition was found to be approximately 0.090 μM, comparable to Foretinib, a known c-Met inhibitor (IC50 = 0.019 μM) .
The binding affinity to the ATP-binding site of the c-Met kinase suggests that this compound could effectively compete with ATP for binding, leading to reduced kinase activity and subsequent inhibition of cancer cell proliferation.
Case Studies
In a study focusing on structure-activity relationships (SAR), several derivatives of triazolopyridazine were synthesized and tested. The compound showed promising results in inducing late apoptosis in A549 cells and causing cell cycle arrest in the G0/G1 phase . This indicates its potential as a therapeutic agent in targeting specific cancer pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide?
- Methodology :
- Step 1 : Start with a pyridazine core functionalized with a cyclohexylsulfanyl group. Use coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the triazolo moiety, as seen in similar triazolo-pyridazine syntheses .
- Step 2 : Attach the N-(4-methylphenyl)acetamide group via nucleophilic substitution or amide bond formation under anhydrous conditions .
- Step 3 : Optimize reaction parameters (e.g., temperature, catalysts) to improve yield, referencing protocols for analogous compounds .
Q. How can the structural identity of this compound be confirmed?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions and cyclohexylsulfanyl integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion) .
- X-ray Crystallography : If crystalline, use single-crystal diffraction to resolve the triazolo-pyridazine scaffold geometry, as demonstrated in related structures .
Q. What safety precautions are critical during handling?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact, as recommended for structurally similar GHS Category 3 compounds .
- Ventilation : Use fume hoods to minimize inhalation risks, particularly during solvent evaporation steps .
- Waste Disposal : Collect residues in sealed containers for incineration, adhering to protocols for sulfanyl-containing heterocycles .
Advanced Research Questions
Q. How can reaction yields be optimized for the triazolo-pyridazine core synthesis?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling reactions, noting that ligand choice (e.g., XPhos) significantly impacts efficiency in triazolo systems .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to stabilize intermediates, as seen in analogous heterocyclic condensations .
- Kinetic Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., sulfanyl group oxidation) and adjust stoichiometry .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Assay Validation : Replicate studies under standardized conditions (e.g., ATP levels for cytotoxicity assays) to control for variability .
- Impurity Profiling : Use HPLC-MS to quantify byproducts (e.g., decyclohexylated derivatives) that may interfere with activity .
- Target Selectivity Screening : Employ kinase profiling panels to differentiate off-target effects, a method validated for triazolo-containing drug candidates .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions between the triazolo-pyridazine core and target proteins (e.g., kinases), leveraging crystallographic data from related compounds .
- QSAR Analysis : Corlate substituent electronic properties (Hammett constants) with bioactivity trends observed in analogs .
- MD Simulations : Assess conformational stability of the cyclohexylsulfanyl group in aqueous environments using GROMACS .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document batch-specific variations (e.g., solvent purity, humidity) to ensure consistency, as minor changes can alter reaction pathways in sulfanyl-containing systems .
- Data Interpretation : Cross-reference spectral data with PubChem entries for analogous triazolo-pyridazines to avoid misassignments .
- Ethical Compliance : Adhere to institutional guidelines for handling toxic intermediates, particularly chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
